5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core substituted with a butyl group and a methoxyphenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromene core, followed by the introduction of the butyl and methoxyphenyl substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as batch or continuous flow reactors. The choice of method depends on factors like the required production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for efficient and sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: This compound shares a similar chromene core but differs in the substituents attached to the core structure.
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone: Another compound with a similar core structure but different functional groups.
Uniqueness
5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C22H20O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-butyl-3-(3-methoxyphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H20O4/c1-3-4-6-15-10-22(23)26-21-12-20-18(11-17(15)21)19(13-25-20)14-7-5-8-16(9-14)24-2/h5,7-13H,3-4,6H2,1-2H3 |
InChI Key |
FEFAXXWJLMYBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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